Cas no 945-82-4 (3-(quinolin-2-yl)propan-1-ol)

3-(quinolin-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Quinolinepropanol
- 3-quinolin-2-yl-propan-1-ol
- 3-quinolin-2-ylpropan-1-ol
- 3-(quinolin-2-yl)propan-1-ol
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3-(quinolin-2-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-109993-0.5g |
3-(quinolin-2-yl)propan-1-ol |
945-82-4 | 95% | 0.5g |
$691.0 | 2023-10-27 | |
Enamine | EN300-109993-0.25g |
3-(quinolin-2-yl)propan-1-ol |
945-82-4 | 95% | 0.25g |
$438.0 | 2023-10-27 | |
TRC | E592418-10mg |
3-(quinolin-2-yl)propan-1-ol |
945-82-4 | 10mg |
$ 70.00 | 2022-06-05 | ||
Enamine | EN300-109993-2.5g |
3-(quinolin-2-yl)propan-1-ol |
945-82-4 | 95% | 2.5g |
$1735.0 | 2023-10-27 | |
A2B Chem LLC | AI00725-50mg |
3-(Quinolin-2-yl)propan-1-ol |
945-82-4 | 95% | 50mg |
$251.00 | 2024-07-18 | |
1PlusChem | 1P00H6GL-500mg |
2-Quinolinepropanol |
945-82-4 | 95% | 500mg |
$916.00 | 2024-04-19 | |
1PlusChem | 1P00H6GL-1g |
2-Quinolinepropanol |
945-82-4 | 95% | 1g |
$1155.00 | 2024-04-19 | |
A2B Chem LLC | AI00725-2.5g |
3-(Quinolin-2-yl)propan-1-ol |
945-82-4 | 95% | 2.5g |
$1862.00 | 2024-07-18 | |
Enamine | EN300-109993-1.0g |
3-(quinolin-2-yl)propan-1-ol |
945-82-4 | 95% | 1g |
$884.0 | 2023-06-10 | |
Enamine | EN300-109993-10.0g |
3-(quinolin-2-yl)propan-1-ol |
945-82-4 | 95% | 10g |
$3807.0 | 2023-06-10 |
3-(quinolin-2-yl)propan-1-ol Related Literature
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
Additional information on 3-(quinolin-2-yl)propan-1-ol
Professional Introduction to 3-(quinolin-2-yl)propan-1-ol (CAS No. 945-82-4)
3-(quinolin-2-yl)propan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 945-82-4, is a significant compound in the field of chemical and pharmaceutical research. This molecule has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a quinolin-2-yl moiety in its structure imparts distinct electronic and steric characteristics, making it a valuable scaffold for the development of novel bioactive molecules.
The compound's molecular structure consists of a propyl chain attached to a hydroxyl group, with the quinolin-2-yl group linked at the second position of the quinoline ring. This arrangement allows for versatile interactions with biological targets, making it a promising candidate for further exploration in drug discovery. The hydroxyl functionality further enhances its reactivity, enabling various chemical modifications that can tailor its pharmacological properties.
In recent years, there has been growing interest in quinoline derivatives due to their broad spectrum of biological activities. Studies have demonstrated that molecules containing the quinolin-2-yl moiety exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The compound 3-(quinolin-2-yl)propan-1-ol is no exception and has been investigated for its potential therapeutic applications.
One of the most compelling aspects of 3-(quinolin-2-yl)propan-1-ol is its ability to modulate key biological pathways. Research has shown that this compound can interact with enzymes and receptors involved in various disease processes. For instance, studies have suggested that it may inhibit the activity of certain kinases, which are often overactive in cancer cells. Additionally, its interaction with other cellular targets could make it useful in treating inflammatory disorders.
The synthesis of 3-(quinolin-2-yl)propan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the complex quinoline core.
The pharmacokinetic profile of 3-(quinolin-2-yl)propan-1-ol is another critical area of study. Understanding how the body processes this compound is essential for developing effective drug formulations. Preliminary studies have indicated that it exhibits good oral bioavailability and moderate metabolic stability, suggesting potential for therapeutic use. Further research is needed to fully characterize its pharmacokinetic properties and identify any possible side effects.
In conclusion, 3-(quinolin-2-yl)propan-1-ol (CAS No. 945-82-4) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development. As research continues to uncover new applications for quinoline derivatives, compounds like this one are likely to play a crucial role in the next generation of therapeutic agents.
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